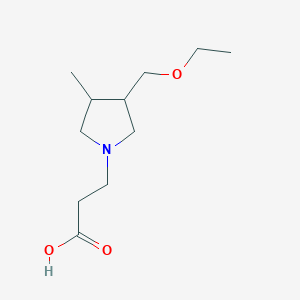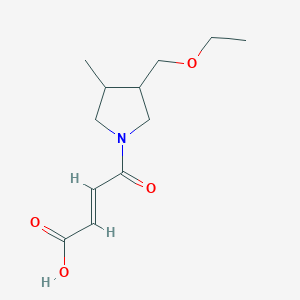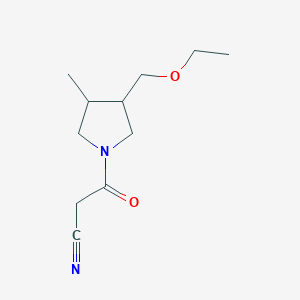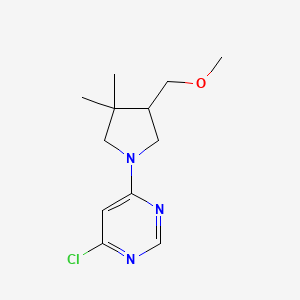
4-Cyanopiperidine-1-carboximidamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Cyanopiperidine-1-carboximidamide involves dehydrating respective piperidine carboxamide employing a suitable dehydrating agent . Another method involves reacting piperidine-4-carboxamide with triflouroacetic anhydride and refluxing the reaction mass for 19 hours .Molecular Structure Analysis
The C1–N1 bond in the title compound is 1.3090 (17) Å, indicating double bond character. The bond lengths C1–N2 = 1.3640 (17) Å and C1–N3 = 1.3773 (16) Å are elongated and characteristic for a C–N amine single bond .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Cyanopiperidine-1-carboximidamide include dehydration of piperidine-4-carboxamide (isonipecotamide) by phosphorus oxychloride (POCl3), and the preparation of 4-cyanopiperidine by reacting piperidine-4-carboxamide with triflouroacetic anhydride .Physical And Chemical Properties Analysis
4-Cyanopiperidine-1-carboximidamide is a stable, solid compound with a melting point of 166-168 °C. It is soluble in water and organic solvents such as ethanol and methanol. The compound has a high boiling point of 437.4 °C at 760 mmHg and a flash point of 219.8 °C.Aplicaciones Científicas De Investigación
Antiproliferative Activity
A new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 . The antiproliferative effect against four cancer cells was investigated against erlotinib . Hybrids VIc, VIf, VIg, VIi, and VIk have the highest antiproliferative activity .
Inhibition of Neuronal T-type 2+Ca Channels
A group of ten 1,4-disubstituted and 1,4,4-trisubstituted piperidines were synthesized through short sequences of reactions from 4-cyanopiperidine . These compounds may potentially produce a library of analogs .
Mitigation of Neuropathic Pain
The same group of ten 1,4-disubstituted and 1,4,4-trisubstituted piperidines synthesized from 4-cyanopiperidine are also being studied for their potential in mitigating neuropathic pain .
Mecanismo De Acción
Target of Action
The primary targets of 4-Cyanopiperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.
Mode of Action
4-Cyanopiperidine-1-carboximidamide interacts with its targets (EGFR, BRAF, and CDK2) by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the cellular signaling pathways, leading to a decrease in cell proliferation.
Biochemical Pathways
The compound affects multiple biochemical pathways. By inhibiting EGFR, BRAF, and CDK2, it disrupts the signaling pathways that these proteins are involved in, leading to a decrease in cell proliferation . These pathways are critical for cell growth and survival, and their disruption can lead to cell death.
Result of Action
The inhibition of EGFR, BRAF, and CDK2 by 4-Cyanopiperidine-1-carboximidamide leads to a decrease in cell proliferation . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment.
Safety and Hazards
Direcciones Futuras
4-Cyanopiperidine-1-carboximidamide has been identified as a molecule that interacts with the TTD groove of the UHRF1 protein, a multidomain protein with oncogenic abilities overexpressed in most cancers . This interaction alters UHRF1 functions and could potentially be used in the development of new anticancer drugs .
Propiedades
IUPAC Name |
4-cyanopiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-4H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRHHKVJKQTJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanopiperidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)